molecular formula C18H38N2S B14476675 N,N,N-Trimethyltetradecan-1-aminium thiocyanate CAS No. 65115-04-0

N,N,N-Trimethyltetradecan-1-aminium thiocyanate

Cat. No.: B14476675
CAS No.: 65115-04-0
M. Wt: 314.6 g/mol
InChI Key: LHDNGZNOUMMRHC-UHFFFAOYSA-M
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Description

N,N,N-Trimethyltetradecan-1-aminium thiocyanate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyltetradecan-1-aminium thiocyanate typically involves the quaternization of tetradecan-1-amine with methyl iodide, followed by anion exchange with thiocyanate. The reaction conditions usually require a solvent such as acetonitrile and a temperature range of 50-70°C to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the quaternization and anion exchange reactions are carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyltetradecan-1-aminium thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Common Reagents and Conditions

    Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled temperatures.

    Reduction: Reducing agents like lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution: Products include various substituted ammonium salts.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and other reduced sulfur compounds.

Scientific Research Applications

N,N,N-Trimethyltetradecan-1-aminium thiocyanate is utilized in several scientific research fields:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving membrane interactions and permeability.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Used in formulations of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyltetradecan-1-aminium thiocyanate involves its interaction with lipid bilayers, leading to increased membrane permeability. The compound targets microbial cell membranes, disrupting their integrity and leading to cell lysis. The thiocyanate group also contributes to its antimicrobial activity by interfering with microbial metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyltetradecan-1-aminium bromide
  • N,N,N-Trimethyltetradecan-1-aminium chloride
  • N,N,N-Trimethyltetradecan-1-aminium hydroxide

Uniqueness

N,N,N-Trimethyltetradecan-1-aminium thiocyanate is unique due to its thiocyanate group, which imparts distinct chemical reactivity and antimicrobial properties compared to its bromide, chloride, and hydroxide counterparts. This makes it particularly useful in applications requiring both surfactant and antimicrobial activities.

Properties

CAS No.

65115-04-0

Molecular Formula

C18H38N2S

Molecular Weight

314.6 g/mol

IUPAC Name

trimethyl(tetradecyl)azanium;thiocyanate

InChI

InChI=1S/C17H38N.CHNS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;2-1-3/h5-17H2,1-4H3;3H/q+1;/p-1

InChI Key

LHDNGZNOUMMRHC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.C(#N)[S-]

Origin of Product

United States

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